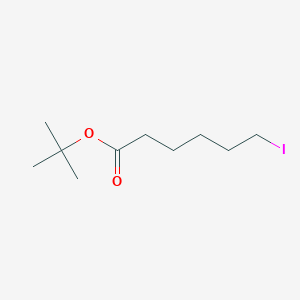

Tert-butyl 6-iodohexanoate

Description

Significance of Alkyl Iodides in Organic Synthesis Research

Alkyl iodides, particularly primary ones, are highly valued intermediates in organic synthesis. fiveable.me Their utility stems from the carbon-iodine bond, which is the weakest among the carbon-halogen bonds. This characteristic makes the iodide ion an excellent leaving group in nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism for primary alkyl halides. fiveable.me The high reactivity of primary alkyl iodides allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of constructing more complex molecular frameworks. fiveable.mefiveable.me

The reactivity of primary alkyl halides in SN2 reactions is inversely proportional to the size of the halogen atom, making primary alkyl iodides the most reactive in this class. fiveable.me This enhanced reactivity facilitates nucleophilic attack and displacement of the iodide, enabling a wide array of synthetic transformations. fiveable.me For instance, they are preferred in the alkylation of acetylide anions to expand carbon chains. fiveable.me Furthermore, alkyl iodides can serve as precursors for carbon radicals, which can then participate in various addition reactions. scispace.com

Role of tert-Butyl Esters in Synthetic Methodologies

The tert-butyl ester group is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. thieme-connect.com Its popularity is due to its notable stability under a variety of conditions, including exposure to many nucleophiles and reducing agents. thieme-connect.com This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from attack. nih.gov

A key advantage of using tert-butyl esters is the mild conditions required for their removal. They are readily cleaved under acidic conditions, often using reagents like trifluoroacetic acid (TFA), to regenerate the carboxylic acid. thieme-connect.comiris-biotech.de This deprotection strategy is orthogonal to many other protecting groups, allowing for selective deprotection in complex molecules. iris-biotech.de The formation of tert-butyl esters can be achieved through several methods, including the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene in the presence of an acid catalyst. thieme-connect.comyoutube.com

Overview of Research Trajectories for Tert-butyl 6-iodohexanoate

This compound serves as a versatile linker and building block in the synthesis of more complex molecules, including those with pharmaceutical and biological relevance. ambeed.comlookchem.com Its linear six-carbon chain provides a flexible spacer, while the terminal iodide and tert-butyl ester functionalities offer sites for sequential chemical modifications.

One notable application is in the synthesis of intermediates for natural products. For instance, derivatives of this compound have been utilized in the synthesis of key fragments of complex molecules like pyridinoline, a cross-linking amino acid found in bone collagen. acs.org Specifically, tert-butyl (2S,5R)-2-[(tert-butoxycarbonyl)amino]-5-hydroxy-6-iodohexanoate has been prepared as a versatile intermediate for such syntheses. acs.org

The compound and its analogs are also employed in the development of PROTAC (Proteolysis Targeting Chimera) linkers and in the synthesis of inhibitors for enzymes like histone deacetylases (HDACs). lookchem.commedchemexpress.com The ability to introduce a functional handle at one end of the molecule via the alkyl iodide and unmask a carboxylic acid at the other end makes it a valuable component in constructing these bifunctional molecules.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-iodohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNOXJIFTSBCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513783 | |

| Record name | tert-Butyl 6-iodohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67899-04-1 | |

| Record name | Hexanoic acid, 6-iodo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67899-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-iodohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 6 Iodohexanoate

Direct Iodination Approaches

Direct iodination methods offer a straightforward route to tert-butyl 6-iodohexanoate by replacing a hydrogen or another halogen atom with iodine.

The direct conversion of a C-H bond to a C-I bond in a hexanoate (B1226103) precursor is a potential synthetic route. While direct iodination of alkanes can be achieved using reagents like tert-butyl hypoiodite (B1233010) generated from iodine and sodium tert-butoxide, the selective iodination at the 6-position of a tert-butyl hexanoate would be challenging and likely result in a mixture of products. nih.gov A more controlled approach involves the iodination of a precursor with a more reactive functional group at the 6-position. For instance, 6-hydroxyhexanoic acid can be converted to a mixture of 6-iodohexanoic acid and the corresponding lactone using reagents like diiodotriphenylphosphorane. researchgate.net The subsequent esterification to the tert-butyl ester would then be required.

A more common and efficient method for the synthesis of this compound is through a halogen exchange reaction, often referred to as the Finkelstein reaction. This involves the treatment of a 6-halo-hexanoate, typically tert-butyl 6-bromohexanoate (B1238239) or tert-butyl 6-chlorohexanoate, with an iodide salt such as sodium iodide or potassium iodide in a suitable solvent like acetone (B3395972) or DMF. google.comaksci.com The equilibrium of this reaction is driven towards the product by the low solubility of the resulting sodium or potassium bromide/chloride in the solvent, which precipitates out of the solution.

| Precursor | Reagent | Product | Reference |

| tert-Butyl 6-bromohexanoate | Sodium Iodide | This compound | google.com |

| tert-Butyl 6-chlorohexanoate | Potassium Iodide | This compound | google.com |

Alkylation Reactions in the Synthesis of this compound

This compound serves as an effective alkylating agent, introducing a six-carbon chain with a terminal tert-butyl ester group onto various nucleophiles. This reactivity is central to its utility in the synthesis of more complex molecules.

In the synthesis of complex organic molecules such as rhodol dyes, this compound is used to alkylate indolenine derivatives. googleapis.com The nucleophilic nitrogen of the indolenine attacks the carbon bearing the iodine atom, displacing the iodide and forming a new carbon-nitrogen bond. This reaction extends the indolenine structure with a hexanoate chain, which can be further modified.

This compound is a valuable reagent for the N-alkylation of various heterocyclic systems. researchgate.netnih.gov For example, it can be used to alkylate the nitrogen atoms in purine (B94841) derivatives and other N-heterocycles. nih.gov These reactions are often carried out in the presence of a base to deprotonate the heterocyclic nitrogen, enhancing its nucleophilicity. The resulting N-alkylated products are often intermediates in the synthesis of biologically active compounds. A general method for N-alkylation of heterocycles involves using a copper-catalyzed photoredox system, which can be applied to a broad range of alkyl halides, including iodoalkanes. nih.gov

| Heterocycle | Alkylating Agent | Product | Reference |

| Indolenine | This compound | N-alkylated indolenine | googleapis.com |

| 6-Chloropurine | This compound | N7- or N9-alkylated purine | nih.gov |

Protecting Group Strategies in Synthesis

The tert-butyl ester group in this compound often functions as a protecting group for the carboxylic acid functionality. oup.comlibretexts.org This is a crucial strategy in multi-step syntheses where the carboxylic acid could interfere with reactions targeting other parts of the molecule.

The tert-butyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or by using Lewis acids, to reveal the free carboxylic acid. sci-hub.seorganic-chemistry.org This orthogonality allows for the deprotection of the carboxylic acid without affecting other protecting groups that are sensitive to different conditions (e.g., benzyl (B1604629) esters, which are removed by hydrogenolysis). libretexts.org This strategy is particularly useful in the synthesis of complex molecules like peptides and other natural products. researchgate.netorgsyn.org

tert-Butyl Ester as a Carboxylic Acid Protecting Group

The tert-butyl ester is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. researchgate.net Its popularity stems from its notable stability across a broad spectrum of reaction conditions, including exposure to nucleophiles, bases, and many reducing agents. This stability allows for selective chemical transformations on other parts of a molecule without affecting the protected carboxylic acid functionality.

The protection of a carboxylic acid as a tert-butyl ester is commonly achieved through several methods:

Acid-catalyzed esterification: This involves the reaction of the carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid. google.com

Dicyclohexylcarbodiimide (B1669883) (DCC) coupling: Carboxylic acids can be esterified with tert-butanol using DCC as a coupling agent, often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

Reaction with tert-butylating agents: Reagents like tert-butyl trichloroacetimidate (B1259523) can also be used to introduce the tert-butyl ester group under mild conditions.

The steric bulk of the tert-butyl group is a key factor in its protective function, hindering nucleophilic attack at the carbonyl carbon. This characteristic makes it a reliable choice for syntheses requiring the preservation of the carboxylic acid moiety during various chemical manipulations.

Deprotection Strategies for tert-Butyl Esters

The removal of the tert-butyl ester protecting group is typically accomplished under acidic conditions, which proceed via a stable tert-butyl carbocation intermediate. This selective deprotection is a critical step in synthetic sequences, allowing for the regeneration of the carboxylic acid at the desired stage.

Common deprotection strategies include:

Trifluoroacetic Acid (TFA): Treatment with a mixture of TFA and a suitable solvent, such as dichloromethane (B109758) (DCM), is a widely used and effective method for cleaving tert-butyl esters.

Formic Acid: Refluxing in formic acid provides another viable method for the deprotection of tert-butyl esters.

Lewis Acids: Certain Lewis acids can also be employed to catalyze the removal of the tert-butyl group.

The choice of deprotection reagent and conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups within the molecule.

Comparative Synthetic Pathways

The synthesis of this compound is often compared with the preparation of its other halogenated counterparts. The choice of halogen can significantly influence the reactivity of the resulting ester and the synthetic strategies employed.

Comparison with Tert-butyl 6-bromohexanoate Synthesis

The synthesis of tert-butyl 6-bromohexanoate is a crucial precursor step for obtaining the iodo-analog. A common method involves the esterification of 6-bromohexanoic acid with tert-butanol. This can be achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

| Reagents | Conditions | Product |

| 6-Bromohexanoic acid, tert-Butanol, DCC, DMAP | Dichloromethane (CH2Cl2), Room Temperature | Tert-butyl 6-bromohexanoate |

This bromo derivative serves as the starting material for the Finkelstein reaction to produce this compound.

Comparison with Tert-butyl 6-chlorohexanoate Synthesis

The synthesis of tert-butyl 6-chlorohexanoate can be accomplished through the esterification of 5-chloropentanoic acid with tert-butyl alcohol. This reaction is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid and often requires refluxing in a suitable solvent such as toluene (B28343) or dichloromethane.

| Reagents | Conditions | Product |

| 5-Chloropentanoic acid, tert-Butanol, Acid Catalyst (e.g., H2SO4) | Toluene or Dichloromethane, Reflux | Tert-butyl 5-chloropentanoate |

Industrially, tert-butyl esters can also be produced using tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions.

Comparison with Tert-butyl 6-fluorohexanoate Synthesis

The synthesis of tert-butyl 6-fluorohexanoate is more challenging due to the lower reactivity of the fluoride (B91410) ion in nucleophilic substitution reactions. A plausible synthetic route involves the esterification of 6-fluorohexanoic acid. The preparation of 6-fluorohexanoic acid itself can be achieved from a corresponding bromo or hydroxy precursor. For instance, (S)-2-Amino-6-fluorohexanoic acid has been synthesized, and its tert-butyl ester derivative has been mentioned in patent literature, suggesting a pathway through the esterification of the fluorinated carboxylic acid. google.com Another potential method involves the fluoro-deoxygenation of tert-butyl 6-hydroxyhexanoate (B1236181) using a suitable fluorinating agent.

| Starting Material | Key Transformation | Product |

| 6-Fluorohexanoic acid | Esterification with tert-butanol | Tert-butyl 6-fluorohexanoate |

| Tert-butyl 6-hydroxyhexanoate | Fluoro-deoxygenation | Tert-butyl 6-fluorohexanoate |

Comparison with Other Tert-butyl Halogenated Aliphatic Esters

The synthetic principles for tert-butyl 6-halohexanoates are applicable to a range of other tert-butyl halogenated aliphatic esters. The choice of synthetic route often depends on the chain length and the specific halogen.

For example, tert-butyl 4-bromobutanoate can be synthesized from tert-butyl 4-hydroxybutanoate (B1227057) by reaction with carbon tetrabromide and triphenylphosphine. rsc.org This method provides a route to a shorter-chain bromo-ester.

Similarly, tert-butyl 5-chloropentanoate is prepared by the esterification of 5-chloropentanoic acid with tert-butanol, as mentioned earlier. This compound, with a five-carbon chain, is a useful building block in its own right.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful control of reaction parameters. The most common route to this iodoalkane is the Finkelstein reaction, a nucleophilic substitution (SN2) process where a chloro- or bromo-alkane is converted to an iodoalkane using an alkali metal iodide. testbook.comorganic-chemistry.org The efficiency of this halide exchange is profoundly influenced by the solvent system, reaction temperature, and duration. Furthermore, the synthesis of the necessary precursors may involve base-catalyzed steps where optimization is equally crucial.

Solvent Effects on Reaction Outcomes

The choice of solvent is arguably one of the most critical factors in the synthesis of this compound via the Finkelstein reaction. iitk.ac.in This reaction is an equilibrium process; therefore, the solvent's role is not merely to dissolve reactants but to shift the equilibrium towards the desired product. wikipedia.org

The reaction is typically carried out in polar aprotic solvents. wikipedia.orgunacademy.com Acetone is the classic and most widely used solvent for this transformation. testbook.comwikipedia.org Its effectiveness stems from the differential solubility of the alkali metal halides involved. Sodium iodide (NaI) is readily soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are poorly soluble. wikipedia.org This poor solubility causes the byproduct salt to precipitate out of the solution as it is formed, effectively removing it from the reaction mixture. According to Le Châtelier's principle, this removal of a product drives the equilibrium forward, leading to a high yield of the desired alkyl iodide. wikipedia.org

Other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be employed for Finkelstein reactions. wikipedia.org These solvents are more polar than acetone and are excellent at dissolving a wide range of salts. However, the key advantage of acetone lies in the specific insolubility of NaCl and NaBr.

Table 1: Influence of Solvent Choice on Finkelstein Reaction Equilibrium

| Solvent | Property | Role in Reaction | Outcome |

| Acetone | Polar Aprotic | Solubilizes NaI, but not NaCl or NaBr wikipedia.org | Drives equilibrium toward products via precipitation of byproduct salt wikipedia.org |

| Dimethylformamide (DMF) | Polar Aprotic | Solubilizes all reactant and product salts | Reaction may reach equilibrium without complete conversion unless a large excess of iodide salt is used wikipedia.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Solubilizes all reactant and product salts | Similar outcome to DMF; reaction is driven by the excess of nucleophile rather than precipitation wikipedia.org |

| Water or Alcohols | Protic | Can solvate the nucleophile (I⁻), reducing its reactivity | Generally avoided as they can slow down SN2 reactions and may participate in side reactions |

Base Catalysis in Alkylation Reactions

While the final halogen exchange step (Finkelstein reaction) to produce this compound is not itself a base-catalyzed process, bases are fundamental in the synthesis of the necessary precursors. For instance, creating the parent ester from 6-halo-hexanoic acid or forming the carbon skeleton via alkylation of a malonic ester derivative requires the use of a base.

In these prerequisite steps, the choice of base is critical to ensure high yields and prevent unwanted side reactions. A primary concern is the stability of the tert-butyl ester group, which is susceptible to hydrolysis under strongly basic (or acidic) conditions. organic-chemistry.org Therefore, mild to moderately strong, non-nucleophilic bases are preferred.

For example, in a hypothetical alkylation step to form the carbon chain, a base is required to deprotonate a carbon acid, creating a nucleophilic carbanion. Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. researchgate.net They are strong enough to facilitate the required deprotonation but are generally not harsh enough to cause significant hydrolysis of the ester group, especially at controlled temperatures. The use of stronger bases like sodium hydroxide (B78521) or alkoxides could lead to the cleavage of the tert-butyl ester. organic-chemistry.org

Table 2: Conceptual Role of Base in Precursor Synthesis

| Base Type | Example | Application in Precursor Synthesis | Potential Issues |

| Strong, Nucleophilic | Sodium Hydroxide (NaOH) | Esterification (saponification followed by re-esterification) | High risk of tert-butyl ester hydrolysis organic-chemistry.org |

| Strong, Non-nucleophilic | Sodium Hydride (NaH) | Deprotonation of carbon acids | Can be difficult to handle; may still promote elimination or cleavage in some contexts |

| Weak/Moderate, Non-nucleophilic | Potassium Carbonate (K₂CO₃) | Alkylation of malonic esters or other C-H acids researchgate.net | Generally compatible with tert-butyl esters; reaction rates may be slower |

| Organic Amine | Triethylamine (Et₃N) | Neutralizing acid byproducts | Often used as an acid scavenger; may not be basic enough for C-H deprotonation |

Temperature and Reaction Duration Effects

Temperature and reaction time are interconnected parameters that must be optimized to maximize yield and minimize the formation of impurities. The Finkelstein reaction, being an SN2 process, is accelerated by an increase in temperature. iitk.ac.in

Reactions are frequently conducted under reflux (heating to the solvent's boiling point) to achieve a reasonable reaction rate. For instance, using acetone as a solvent, the reaction is typically run at its boiling point of 56°C. In higher-boiling solvents like DMF, temperatures may be increased further, often to around 100°C, to shorten the reaction time. iitk.ac.in

However, there is a trade-off. Excessively high temperatures or prolonged reaction times can lead to the decomposition of the reactant or product and the formation of elimination byproducts (e.g., tert-butyl hex-5-enoate). The tert-butyl ester group itself can also be susceptible to thermal decomposition. Therefore, the optimal conditions involve heating the reaction just enough to achieve complete conversion in a reasonable timeframe, which must be determined empirically, often by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Table 3: General Effects of Temperature and Duration on Synthesis

| Parameter | Condition | Effect on Yield | Effect on Purity |

| Temperature | Too Low | Incomplete reaction, low yield | High, as side reactions are minimized |

| Optimal | High yield in a reasonable time | High, with minimal byproducts | |

| Too High | Potential for product decomposition, lower yield | Decreased, due to formation of elimination and decomposition byproducts | |

| Duration | Too Short | Incomplete reaction, low yield | Reactant remains, purity of isolated product may be low |

| Optimal | Maximum conversion and yield | High purity | |

| Too Long | Increased chance of side reactions and decomposition | Decreased purity due to accumulation of byproducts |

Reactivity and Reaction Mechanisms of Tert Butyl 6 Iodohexanoate

Nucleophilic Substitution Reactions

The presence of a primary alkyl iodide makes tert-butyl 6-iodohexanoate an excellent substrate for nucleophilic substitution reactions. The carbon-iodine bond is relatively weak, and iodide is a superb leaving group, facilitating its displacement by a wide variety of nucleophiles.

Due to the unhindered nature of the primary carbon bearing the iodine atom, this compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions. In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the iodide ion), proceeding through a single, concerted transition state. masterorganicchemistry.com This "backside attack" results in the inversion of stereochemistry if the carbon were chiral, though in this achiral molecule, it simply leads to the formation of a new carbon-nucleophile bond. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. masterorganicchemistry.com The reaction is fastest with small, unhindered alkyl halides, making this primary iodide an ideal candidate. masterorganicchemistry.com For instance, reactions with various nucleophiles such as amines, azides, cyanides, and thiolates can be used to introduce new functional groups at the 6-position of the hexanoate (B1226103) chain. The use of strong, negatively charged nucleophiles generally enhances the reaction rate.

When this compound acts as an alkylating agent, the reaction is highly regioselective. The nucleophile will exclusively attack the C-6 position, displacing the iodide, because it is the only electrophilic carbon activated by a leaving group. This is in contrast to the ester carbonyl carbon, which is less electrophilic and requires much harsher conditions or specific activation to react with nucleophiles.

In reactions with ambident nucleophiles (nucleophiles with more than one potential attacking atom), such as enolates or substituted purines, the site of alkylation can be influenced by factors like the solvent, counter-ion, and temperature. However, the electrophile itself—this compound—does not present ambiguity; its reactivity is localized at the terminal carbon. Studies on the N-alkylation of heterocyclic scaffolds like indazoles and purines highlight that while the nucleophile's electronics and sterics determine the N-1 versus N-2 or N-7 versus N-9 regioselectivity, the alkylating agent consistently delivers the alkyl chain to the nucleophilic site. nih.govbeilstein-journals.org

Palladium-Catalyzed Coupling Reactions

The carbon-iodine bond in this compound is highly suitable for participating in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org The reaction can also be effectively applied to alkyl halides like this compound. The typical Sonogashira reaction employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orgunit.no

The mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the palladium(0) catalyst into the carbon-iodine bond of this compound. Meanwhile, the copper cycle facilitates the formation of a copper(I) acetylide species, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the active palladium(0) catalyst. wikipedia.org The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of various functional groups, including the tert-butyl ester. wikipedia.orglibretexts.org

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Alkyl Halide | This compound | Electrophile | researchgate.net |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile Source | libretexts.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst for C-C bond formation | researchgate.net |

| Copper Co-catalyst | CuI | Activates the alkyne | researchgate.net |

| Base | Amine (e.g., Et₃N, iPr₂NEt) | Neutralizes HX byproduct, aids catalyst turnover | researchgate.net |

| Solvent | DMF or THF | Dissolves reactants | researchgate.net |

Palladium-catalyzed phosphonylation is a method to form a carbon-phosphorus (C-P) bond, which is crucial for synthesizing organophosphorus compounds. A palladium catalyst system can effectively couple this compound with phosphonating agents. googleapis.com For instance, the reaction of this compound with a phosphonate (B1237965) reagent in the presence of a suitable palladium catalyst and ligand leads to the formation of a phosphonate ester. googleapis.com

This transformation is valuable for creating precursors to phosphonic acids, which are important in medicinal chemistry and materials science. The reaction generally shows good functional group tolerance, a hallmark of palladium catalysis. organic-chemistry.org

Table 2: Example of a Palladium-Catalyzed Phosphonylation Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| This compound | Dialkyl phosphite (B83602) or similar P(O)H compound | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand | tert-Butyl 6-(dialkoxyphosphoryl)hexanoate | googleapis.com |

Ester Hydrolysis and Transesterification

The tert-butyl ester group of the molecule offers distinct reactivity compared to less hindered esters like methyl or ethyl esters. Its cleavage typically requires acidic conditions and proceeds through a different mechanistic pathway.

Under acidic conditions, the hydrolysis of tert-butyl esters, including this compound, does not follow the typical bimolecular acyl-oxygen cleavage (AAC2) mechanism. Instead, it proceeds via a unimolecular alkyl-oxygen cleavage (AAL1) pathway. bham.ac.uk In this mechanism, the ether oxygen of the ester is protonated, but instead of a subsequent nucleophilic attack at the carbonyl carbon, the stable tert-butyl carbocation is eliminated. This carbocation is then trapped by water or another nucleophile. This pathway is favored due to the high stability of the tertiary carbocation. bham.ac.uk A mild and highly selective method for this hydrolysis uses montmorillonite (B579905) KSF clay in refluxing acetonitrile, which can deprotect the tert-butyl ester without affecting many other functional groups. researchgate.net

Transesterification, the conversion of one ester to another, can also be performed. For tert-butyl esters, this can be achieved using methods like borane-catalyzed reactions with α-aryl α-diazoesters. rsc.org This allows for the conversion of the tert-butyl ester into other ester forms under specific catalytic conditions, providing synthetic flexibility when the tert-butyl group is no longer desired.

Acid-Mediated Hydrolysis of tert-Butyl Esters

The tert-butyl ester group of this compound is susceptible to cleavage under acidic conditions, a reaction known as hydrolysis. This process converts the ester back into its constituent carboxylic acid (6-iodohexanoic acid) and an alcohol (tert-butyl alcohol). The reaction is typically conducted by heating the ester with a dilute acid, such as hydrochloric acid or sulfuric acid, which also serves as the source for the necessary water molecules. libretexts.org

Unlike simple alkyl esters, the acid-catalyzed hydrolysis of tert-butyl esters follows a distinct mechanistic pathway due to the structure of the tertiary alkyl group. bham.ac.uk The presence of the bulky tert-butyl group, which can form a relatively stable carbocation, dictates the course of the reaction. bham.ac.uk This hydrolysis is a reversible process; therefore, to drive the reaction to completion and maximize the yield of the carboxylic acid, a large excess of water is often employed. libretexts.org The stability of the tert-butyl ester group is notable, as it is generally stable under basic conditions, which allows for selective reactions at other parts of a molecule. However, under strongly acidic conditions, such as with trifluoroacetic acid (TFA), the ester is labile.

Table 1: Reaction Conditions for Acid-Mediated Hydrolysis of tert-Butyl Esters

| Reagent | Conditions | Outcome | Reference |

|---|---|---|---|

| Dilute H₂SO₄ or HCl | Heating under reflux with excess water | Reversible hydrolysis to carboxylic acid and tert-butyl alcohol | libretexts.org |

| Trifluoroacetic Acid (TFA) | Strong acidic conditions | Cleavage of the tert-butyl group | |

| Molecular Iodine (I₂) | Catalytic amount in acetonitrile | Chemoselective hydrolysis | researchgate.net |

Mechanistic Insights into Ester Cleavage

The mechanism of acid-catalyzed hydrolysis for tert-butyl esters like this compound is classified as an A_AL1 reaction. bham.ac.uk This nomenclature indicates that it is an acid-catalyzed, unimolecular process involving the cleavage of the alkyl-oxygen bond. bham.ac.uk

The mechanism proceeds as follows:

Protonation : The reaction begins when a proton (H⁺) from the acid catalyst attaches to the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, but more importantly, it makes the alkoxy group a better leaving group. libretexts.orgchemistrysteps.com

C-O Bond Cleavage : The key step that differentiates this mechanism is the cleavage of the bond between the oxygen atom and the tert-butyl group. chemistrysteps.comresearchgate.net This occurs because the departure of the alcohol results in the formation of a relatively stable tertiary carbocation (the tert-butyl cation). chemistrysteps.com

Carbocation Reaction and Deprotonation : The tert-butyl cation can then react with a water molecule to form tert-butyl alcohol or, more commonly, lose a proton to form isobutene. researchgate.net The other product is the carboxylic acid, 6-iodohexanoic acid.

This A_AL1 pathway contrasts sharply with the A_AC2 mechanism typical for the hydrolysis of simple primary and secondary alkyl esters. bham.ac.uk In the A_AC2 mechanism, a water molecule acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate, followed by the cleavage of the acyl-oxygen bond. bham.ac.uk For tert-butyl esters, steric hindrance from the bulky tert-butyl group makes this nucleophilic attack on the carbonyl carbon less favorable, and the stability of the resulting carbocation makes the A_AL1 pathway dominant. bham.ac.ukchemistrysteps.com

Recent research has also explored milder, catalytic methods for cleaving tert-butyl esters. One such method employs tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), along with triethylsilane. acs.org This protocol facilitates the cleavage of the C-O bond in high yields without the need for high temperatures or strong acids, making it suitable for sensitive substrates. acs.org

Radical Reactions Involving Alkyl Iodides

The carbon-iodine (C-I) bond in this compound is the reactive center for radical chemistry. Alkyl iodides are excellent precursors for generating carbon-centered radicals because the C-I bond is relatively weak. These radical reactions are powerful tools in synthesis, capable of forming new carbon-carbon bonds, often through intramolecular cyclization. mdpi.comresearchgate.net

A common transformation for a substrate like this compound is an intramolecular radical cyclization. In this process, a radical is generated at the carbon bearing the iodine, which then attacks a π-system (if present) or another part of the same molecule. For a 6-iodoalkane derivative, a 6-exo or 7-endo cyclization is possible, though 5-exo cyclizations are generally the most favorable intramolecular radical additions. mdpi.comresearchgate.net

The general mechanism for a radical cyclization involves three main stages:

Initiation : The reaction is initiated by creating the alkyl radical. This can be achieved by reacting the alkyl iodide with a radical initiator, such as AIBN (azobisisobutyronitrile), or through photolysis or reaction with a transition metal complex. mdpi.com For example, Mn₂(CO)₁₀ can be used to generate a manganese carbonyl radical upon photo-irradiation, which then reacts with the alkyl iodide to produce the desired carbon radical. mdpi.com

Propagation : The generated carbon radical undergoes an intramolecular cyclization to form a new ring and a new radical center. mdpi.com For this compound, this would likely involve a 6-exo-trig cyclization to form a substituted cyclopentylmethyl radical. This new radical can then abstract an atom (like iodine from another molecule of the starting material) to form the final product and regenerate the radical species needed to continue the chain reaction. mdpi.com

Termination : The reaction ceases when two radical species combine, or through disproportionation.

The specific outcome of these reactions is highly dependent on reaction conditions and the substrate's structure. nih.govcolumbia.edu Radical reactions are highly valued for their ability to function in the presence of various functional groups that might be sensitive to ionic reaction conditions. beilstein-journals.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-iodohexanoic acid |

| tert-butyl alcohol |

| Hydrochloric acid |

| Sulfuric acid |

| Trifluoroacetic acid (TFA) |

| Isobutene |

| Tris-4-bromophenylamminium radical cation (magic blue) |

| Triethylsilane |

| AIBN (azobisisobutyronitrile) |

Applications of Tert Butyl 6 Iodohexanoate in Advanced Chemical Research

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the unique structural attributes of tert-butyl 6-iodohexanoate are leveraged to construct molecules with specific biological functions, from drug precursors to sophisticated therapeutic agents.

Synthesis of Bioactive Molecules and Drug Precursors

This compound is a key precursor in the synthesis of complex bioactive molecules and their intermediates. lookchem.comthieme-connect.comincb.orgnih.gov Its utility is demonstrated in the preparation of advanced amino acid derivatives. For instance, a closely related compound, benzyl (B1604629) 2-(S)-[(tert-butoxycarbonyl)amino]-6-iodohexanoate, is synthesized from protected L-amino acids, highlighting the role of the iodo-alkanoate structure in building complex chiral molecules from readily available starting materials. researchgate.net

The tert-butyl ester group provides significant stability, preventing premature hydrolysis while allowing the reactive iodide to participate in crucial bond-forming reactions. This dual functionality is essential for multi-step syntheses where precise control over reactive sites is necessary. The compound serves as a linchpin, connecting different molecular fragments to build the final bioactive product.

Table 1: Role as a Precursor in Bioactive Molecule Synthesis

| Precursor Fragment | Reaction Type | Resulting Structure/Molecule Type |

|---|---|---|

| Protected L-amino acids | Multi-step synthesis | Advanced amino acid derivatives researchgate.net |

| Various nucleophiles | Nucleophilic substitution | Functionalized intermediates for drug discovery lookchem.com |

Development of Ligands for Chelation Therapy

The compound plays a critical role in the development of specialized ligands for chelation therapy, particularly for creating hydroxypyridinone (HOPO) based chelators. nih.govmdpi.com These chelators are designed to bind strongly to specific metal ions. In one documented synthesis, this compound is used to alkylate a 3-benzyloxy-protected pyridinone derivative. nih.gov This reaction yields tert-Butyl 6-(3-(Benzyloxy)-2-oxopyridin-1(2H)-yl)hexanoate, a key intermediate in the formation of 3,2-HOPO chelators. nih.gov

The six-carbon linker provided by the hexanoate (B1226103) chain offers flexibility and appropriate spacing for the chelating moieties to coordinate effectively with a target metal ion. The subsequent removal of the benzyl and tert-butyl protecting groups reveals the active chelating agent. This synthetic strategy allows for the construction of complex polydentate chelators capable of sequestering metal ions in biological systems. nih.govmdpi.comresearchgate.net

Table 2: Synthesis of a HOPO Chelator Intermediate

| Reactant | Product | Yield | Reference |

|---|

Role in PROTAC Linker Synthesis

This compound is widely identified as a valuable linker molecule for the synthesis of Proteolysis Targeting Chimeras (PROTACs). ptgcn.combldpharm.comambeed.comptgcn.com PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.

The role of this compound is to provide this crucial linker. bpsbioscience.com Its aliphatic chain offers the necessary flexibility and length to allow the two ends of the PROTAC to bind to their respective protein partners simultaneously. The terminal iodide facilitates attachment to one of the active domains via nucleophilic substitution, while the protected carboxylate can be deprotected and coupled to the second domain through amide bond formation. This modular approach allows for the systematic variation of linker length to optimize the efficacy of the final PROTAC molecule.

Immunoreagent Development

The bifunctional nature of this compound makes it an ideal candidate for the development of immunoreagents. These reagents, which can include antibody-drug conjugates or imaging agents, require a stable linker to connect a biomolecule (like an antibody) to a payload (like a drug or a radioactive isotope).

This compound can be used to attach payloads to biomolecules. The iodo group can be displaced by a nucleophilic group on the biomolecule or on a payload, while the carboxylic acid (after deprotection) provides a handle for conjugation to the other component. This application is exemplified in the synthesis of radioconjugates for prostate-specific membrane antigen targeting, where a similar di-tert-butyl glutamate (B1630785) derivative containing a six-carbon amino chain is employed to link components. caymanchem.com The six-carbon chain acts as a spacer, ensuring that the attached payload does not interfere with the binding of the antibody or peptide to its target.

Material Science Applications

In material science, the ability to precisely modify and functionalize polymers is key to creating materials with desired properties. This compound serves as a tool for achieving such modifications.

Functional Linkers for Polymer Synthesis

This compound is a functional linker that can be used to modify or synthesize polymers. googleapis.com Its utility in this context stems from its two distinct reactive sites. The iodide can act as an initiation site for certain types of controlled radical polymerization or be used to graft the linker onto an existing polymer backbone through nucleophilic substitution reactions.

Once incorporated into a polymer structure, the tert-butyl ester serves as a latent functional group. It is stable during the polymerization process but can be easily hydrolyzed under acidic conditions to reveal a carboxylic acid group. broadpharm.com This carboxylic acid can then be used for a wide range of post-polymerization modifications, such as attaching bioactive molecules, cross-linking polymer chains, or altering the polymer's solubility and surface properties. nih.gov This approach allows for the creation of well-defined, functional polymers for a variety of advanced applications. While direct examples in literature are specific to patent claims, the chemical principles strongly support its role in creating functional polymers and materials. googleapis.com

Incorporation into Fluorescent Dyes and Conjugates

This compound plays a significant role in the development of fluorescent dyes and their conjugates. The iodo- group provides a reactive site for coupling with various chromophores, while the tert-butyl ester can be deprotected under specific conditions to reveal a carboxylic acid, enabling further functionalization or conjugation to biomolecules.

One notable application is in the synthesis of phosphonate-substituted fluorescent dyes. google.comgoogleapis.com These dyes often exhibit improved water solubility and quantum yields compared to their non-phosphonated counterparts. googleapis.com The synthesis can involve the reaction of this compound with an indolenine derivative to form an indolinium salt, a key intermediate in the construction of certain classes of fluorescent dyes. google.comgoogleapis.com

Application in OLED and Electronic Materials Research

The unique properties of this compound and its derivatives make them valuable in the field of organic light-emitting diodes (OLEDs) and other electronic materials. While direct applications of the compound itself are less common, it serves as a precursor for creating molecules with desirable electronic properties. For instance, derivatives of this compound can be incorporated into host materials for blue-emitting OLEDs. ossila.com The bulky tert-butyl group can help prevent unfavorable molecular packing, leading to improved device performance and color purity. ossila.com

Precursor in Complex Organic Synthesis

The reactivity of the carbon-iodine bond and the protective nature of the tert-butyl ester make this compound a valuable precursor in multi-step organic syntheses.

Synthesis of Phosphonate (B1237965) Fluorescent Dyes

As mentioned previously, this compound is a key reagent in the synthesis of phosphonate fluorescent dyes. google.comgoogleapis.com A general synthetic route involves the reaction of 5-iodo-2,3,3-trimethyl-3H-indolenine with this compound to yield an indolinium salt. google.comgoogleapis.com This intermediate can then undergo further reactions, such as condensation with other molecules, to construct the final phosphonate dye. google.com The introduction of the phosphonate group can enhance the hydrophilicity and quantum yield of the dyes. googleapis.com

Preparation of Functionalized Ligands

This compound is utilized in the synthesis of functionalized ligands for various applications, including the formation of metal complexes. For example, it can be used to introduce a hexanoate linker to a chelating agent. In one instance, it was used to synthesize a 3-benzyloxy-2-pyridinone functional linker, which is a component in the creation of mixed-ligand siderophores. nih.gov The tert-butyl ester group can later be hydrolyzed to provide a carboxylic acid for further coupling reactions. nih.gov

Synthesis of Conjugates for Biochemical Studies

The ability to introduce a linker with a terminal functional group makes this compound useful for preparing conjugates for biochemical studies. google.comgoogleapis.com The iodo- group allows for attachment to a molecule of interest, and the tert-butyl ester can be deprotected to enable conjugation to biomolecules like proteins or oligonucleotides. googleapis.comgoogleapis.com This approach is valuable for creating probes and labeled agents for various biological assays. googleapis.com

Application in Analytical Methodologies Development

While direct application of this compound in analytical methods is not widespread, its role as a synthetic precursor indirectly contributes to this field. For instance, the development of novel fluorescent dyes and probes, synthesized using this compound, enhances the sensitivity and specificity of various analytical techniques, such as fluorescence imaging and assays. Furthermore, understanding the reactivity and properties of such compounds is crucial for developing and validating analytical methods for related substances, such as the determination of tert-butyl alcohol in gasoline using gas chromatography. uminho.pt

Advanced Analytical Characterization in Research of Tert Butyl 6 Iodohexanoate

Spectroscopic Analysis

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in tert-butyl 6-iodohexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. nih.gov For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the various protons in the molecule resonate at distinct chemical shifts, providing information about their local electronic environment. The signals are often split into multiple peaks (multiplets) due to the influence of neighboring protons, a phenomenon that helps in assigning the connectivity of the atoms.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift indicates its functional group and bonding environment.

While specific spectral data for this compound is not detailed in the provided search results, a representative analysis of a related compound, an ester (3g) formed from this compound, reveals characteristic signals. nih.gov For instance, the tert-butyl group would exhibit a sharp singlet in the ¹H NMR spectrum due to the nine equivalent protons, and the methylene (B1212753) protons along the hexanoate (B1226103) chain would appear as multiplets. nih.gov

Table 1: Representative NMR Data for a Derivative of this compound This table is based on data for a related compound and serves as an illustrative example.

| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |

|---|

Data adapted from a study involving a derivative of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the functional groups present.

For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. pg.edu.pl The presence of the C-O single bond stretch of the ester would also be observable. Additionally, the C-H stretching and bending vibrations of the alkyl chain and the tert-butyl group would be present in the spectrum. researchgate.netspectroscopyonline.com

A study on a related ester (3g) showed a strong carbonyl peak at 1729 cm⁻¹, consistent with the presence of the ester functional group. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1730 - 1750 |

| C-O (Ester) | Stretch | 1150 - 1300 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. nih.gov This method is capable of measuring mass-to-charge ratios (m/z) to a very high degree of precision, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. lcms.cz

For this compound (C₁₀H₁₉IO₂), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would involve ionizing the molecule and measuring the m/z value of the resulting molecular ion. The experimentally determined mass is then compared to the calculated mass to confirm the elemental composition. While specific HRMS data for this compound was not found, a study on a derivative confirmed its molecular formula by finding a mass that was very close to the calculated value. nih.gov

Chromatographic Techniques

Chromatographic methods are indispensable for the purification and analysis of reaction mixtures containing this compound.

Radial Chromatography for Purification and Isolation

Radial chromatography is a form of preparative layer chromatography that is used for the purification and isolation of compounds. conicet.gov.ar In this technique, the stationary phase is coated on a circular plate, and the mobile phase is introduced at the center and flows radially outwards, separating the components of a mixture into concentric bands. This method is often employed for the purification of reaction products.

In research involving the synthesis of various organic compounds, radial chromatography using silica (B1680970) gel has been utilized to purify products. nih.gov For instance, after a reaction involving this compound to form a new ester, the product was isolated and purified using this technique. nih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. umich.eduuad.ac.id It involves spotting a small amount of the reaction mixture onto a TLC plate coated with an adsorbent, such as silica gel, and developing the plate in a suitable solvent system. libretexts.org

In the context of reactions involving this compound, TLC is an invaluable tool. umich.edu By comparing the spots of the starting material, the reaction mixture, and the expected product, a chemist can quickly assess whether the reaction is complete, if any starting material remains, and if any byproducts have formed. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. umich.edu

Computational and Theoretical Studies of Tert Butyl 6 Iodohexanoate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of tert-butyl 6-iodohexanoate typically commences with geometry optimization using methods like Density Functional Theory (DFT). These calculations predict the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The long hexanoate (B1226103) chain allows for significant conformational flexibility. However, the most stable conformers are generally those that minimize steric interactions, often adopting a staggered or anti-periplanar arrangement along the carbon backbone. The bulky tert-butyl group also influences the local geometry around the ester functionality.

Electronic structure calculations provide insight into the distribution of electrons within the molecule, which is fundamental to its reactivity. The key features for this compound are the highly polarized carbon-iodine (C-I) bond and the ester group.

A representative set of calculated geometric and electronic properties for the optimized structure of this compound is presented below. These values are typical for calculations performed at the DFT level of theory (e.g., B3LYP functional with a suitable basis set like 6-31G*).

Interactive Data Table: Calculated Properties of this compound

| Property | Atom(s) Involved | Calculated Value | Significance |

| Bond Lengths (Å) | |||

| C-I Bond Length | C6-I | ~2.15 Å | The C-I bond is relatively long and weak, making it the primary site for nucleophilic attack. |

| C=O Bond Length | C1=O | ~1.21 Å | A typical double bond length for a carbonyl group in an ester. |

| Bond Angles (°) | |||

| C5-C6-I Angle | C5-C6-I | ~111° | Close to the ideal tetrahedral angle, indicating sp³ hybridization at the carbon atom bearing the iodine. |

| Electronic Properties | |||

| Mulliken Charge on C6 | C6 | Positive | The carbon attached to iodine is electrophilic due to the high electronegativity of the iodine atom. |

| Mulliken Charge on I | I | Negative | The iodine atom carries a partial negative charge. |

| HOMO Energy | - | ~ -9.5 eV | The Highest Occupied Molecular Orbital is likely localized on the lone pairs of the iodine atom. |

| LUMO Energy | - | ~ +0.5 eV | The Lowest Unoccupied Molecular Orbital is predominantly the antibonding σ* orbital of the C-I bond. |

| HOMO-LUMO Gap | - | ~10.0 eV | A large gap, typical for a saturated alkyl halide, indicating kinetic stability. |

The electronic structure is key to understanding the molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) is primarily associated with the non-bonding lone pair electrons of the iodine atom. The Lowest Unoccupied Molecular Orbital (LUMO) is critically important for reactivity and is predominantly characterized by the antibonding σ* orbital of the C-I bond. aip.org This localization of the LUMO on the C-I bond is a hallmark of iodoalkanes and directly points to the site of nucleophilic attack.

Prediction of Reactivity and Selectivity

Based on the electronic structure calculations, the reactivity of this compound can be predicted. The most significant reactive site is the carbon atom at the 6-position (C6), which is bonded to the iodine atom. The C-I bond is the most labile due to its lower bond dissociation energy compared to the C-C and C-H bonds in the alkyl chain.

The primary reaction pathway for iodoalkanes is the bimolecular nucleophilic substitution (Sₙ2) reaction. researchgate.netmdpi.com Frontier Molecular Orbital (FMO) theory explains this reactivity. A nucleophile, an electron-rich species, will interact with the molecule's LUMO. Since the LUMO of this compound is the σ* orbital of the C-I bond, the nucleophile will preferentially attack the C6 atom from the side opposite to the iodine atom (backside attack). This interaction leads to the cleavage of the C-I bond and the formation of a new bond between the nucleophile and the carbon atom.

The selectivity of this reaction is high for the C6 position. The ester group is generally less reactive towards nucleophiles under neutral or acidic conditions and would require harsher basic conditions for saponification. The C-H bonds along the alkyl chain are also much less reactive.

Future Research Directions for Tert Butyl 6 Iodohexanoate

Exploration of Novel Synthetic Routes

The synthesis of tert-butyl 6-iodohexanoate and related aliphatic esters is an area ripe for innovation. While established methods exist, future research will likely focus on improving efficiency, scalability, and functional group tolerance.

Furthermore, the exploration of alternative activation methods for the esterification process is a key research direction. Adapting techniques like the use of isobutylchloroformate for activating carboxylic acids could offer milder and more efficient routes compared to traditional methods. beilstein-journals.org The direct conversion of starting materials like tert-butyl 6-hydroxyhexanoate (B1236181) to the iodo-derivative using various iodinating agents also presents an area for optimization, focusing on cost-effective and high-yielding reagents. broadpharm.com

A particularly innovative approach for the synthesis of tert-butyl esters involves the use of electromagnetic milling with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). rsc.org This solvent-free and base-free method represents a significant leap forward, and its applicability to the synthesis of this compound from 6-iodohexanoic acid should be a primary focus for future investigation.

| Potential Synthetic Improvement | Description | Relevant Findings |

| One-Pot Reactions | Developing streamlined processes to reduce the number of synthetic steps from readily available precursors. | Complex iodoalkanoates have been synthesized from amino acids, and related hexanoates require multiple steps. researchgate.netgoogle.comacs.org |

| Alternative Activation | Investigating different reagents for activating the carboxylic acid to facilitate esterification under milder conditions. | Isobutylchloroformate has been used as an effective activating agent in related syntheses. beilstein-journals.org |

| Mechanochemical Synthesis | Applying solvent-free methods like electromagnetic milling for the esterification step. | A green and efficient method for tert-butyl ester synthesis using (Boc)2O under electromagnetic milling has been developed. rsc.org |

Expansion of Applications in Emerging Fields

The distinct functionalities of this compound make it a prime candidate for application in several cutting-edge fields of chemistry and biology.

In the realm of bioconjugation and chemical biology , this compound serves as a valuable linker. The primary iodide is an excellent leaving group for nucleophilic substitution reactions, allowing it to be readily conjugated to biomolecules such as peptides or proteins. bpsbioscience.com The tert-butyl ester provides a stable protecting group that can be removed under specific acidic conditions to reveal a carboxylic acid, enabling further modification or interaction with biological targets. bpsbioscience.com Its use as a building block in the synthesis of complex natural products and their analogs, such as the bone collagen cross-link pyridinoline, highlights its potential in medicinal chemistry and materials science. acs.orglookchem.comchemscene.com

Future applications could extend to the development of PROTACs (Proteolysis Targeting Chimeras) , where it can function as a linker to connect a target-binding ligand to an E3 ligase ligand. bpsbioscience.com Additionally, its role in peptide chemistry and the synthesis of unnatural amino acids is an area of active interest. chemscene.com

In materials science , the ability to introduce a six-carbon aliphatic chain with a reactive handle makes it useful for modifying polymer surfaces or creating novel functional materials. lookchem.com Research into incorporating this molecule into self-assembled monolayers or as a precursor for stimuli-responsive materials could yield significant advancements.

| Emerging Field | Potential Application of this compound | Key Features |

| Bioconjugation | As a linker to connect different molecular entities (e.g., protein-drug conjugates). | Reactive iodide for nucleophilic substitution; cleavable ester for revealing a functional group. bpsbioscience.comchemscene.com |

| Medicinal Chemistry | A building block for synthesizing complex bioactive molecules and PROTACs. | Used in the synthesis of natural product analogs like pyridinoline. acs.orgbpsbioscience.com |

| Materials Science | Surface modification of polymers and creation of new functional materials. | Provides a reactive handle for covalent attachment to material surfaces. lookchem.com |

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly integral to modern synthetic chemistry, and future research on this compound will undoubtedly prioritize sustainability.

A major focus will be the adoption of greener solvents and reagents . Research into replacing traditional volatile organic solvents with more environmentally benign alternatives like anisole (B1667542) or glycerol (B35011)/anisole mixtures has shown promise in related syntheses. mdpi.com Similarly, substituting expensive or hazardous bases with cheaper, safer options like potassium carbonate or potassium hydroxide (B78521) is a viable strategy. google.commdpi.com

The development of energy-efficient synthetic methods is another critical goal. The use of electromagnetic milling, as previously mentioned, eliminates the need for bulk solvent and external heating, drastically reducing energy consumption and environmental impact. rsc.org Applying this or other mechanochemical techniques to the synthesis of this compound would be a significant step towards a truly sustainable process.

Furthermore, designing syntheses that are atom-economical —maximizing the incorporation of starting material atoms into the final product—will be essential. This involves choosing reaction pathways that avoid the use of stoichiometric reagents in favor of catalytic alternatives.

| Sustainability Goal | Approach | Example from Related Syntheses |

| Reduce Solvent Waste | Use of greener solvents or solvent-free conditions. | Anisole and glycerol mixtures have been successfully used; electromagnetic milling eliminates bulk solvents. rsc.orgmdpi.com |

| Improve Reagent Safety | Replace hazardous and expensive reagents with safer, cheaper alternatives. | Potassium hydroxide (KOH) has been used as a cheaper and greener base. mdpi.com |

| Increase Energy Efficiency | Employ methods that reduce or eliminate the need for heating or cooling. | Electromagnetic milling operates without additional heating. rsc.org |

| Enhance Atom Economy | Design catalytic reactions that minimize byproduct formation. | A general trend in modern chemistry to move from stoichiometric to catalytic processes. |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound will empower chemists to optimize existing transformations and design new ones with greater precision and control.

Future research should employ a combination of experimental and computational methods to probe its reactivity. For instance, detailed kinetic studies of its nucleophilic substitution reactions can help quantify the influence of solvents, catalysts, and nucleophiles on reaction rates.

Computational modeling , such as Density Functional Theory (DFT), can be used to investigate reaction pathways and transition state structures. Such studies have been instrumental in elucidating complex mechanisms in related systems, for example, in iron-catalyzed carboazidation reactions involving radical intermediates. mdpi.com Applying these tools could provide insights into the role of the tert-butyl group in influencing reaction stereochemistry or the stability of intermediates. amazonaws.comrsc.org

Investigating the compound's behavior in complex environments, such as in the presence of biological macromolecules or in formulations for drug delivery, is another important frontier. Mechanistic studies on how the tert-butyl group interacts with its surroundings can inform the design of more effective bioconjugates and pharmaceutical formulations. nih.gov

| Research Area | Techniques and Focus | Rationale |

| Reaction Kinetics | Experimental monitoring of reaction rates under various conditions (e.g., different solvents, temperatures, catalysts). | To optimize reaction conditions and better predict outcomes. |

| Computational Chemistry | Using DFT and other modeling methods to map reaction pathways, calculate energy barriers, and analyze transition states. | To gain a molecular-level understanding of reactivity and guide experimental design. mdpi.com |

| Stereochemical Studies | Probing how the molecule's structure influences the stereochemical outcome of reactions. | To enable precise control over the synthesis of chiral products. amazonaws.com |

| Interaction in Complex Media | Studying the compound's behavior in biological or formulation environments using spectroscopic and simulation techniques. | To improve the design and performance of bioconjugates and drug delivery systems. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.